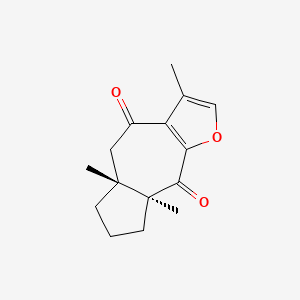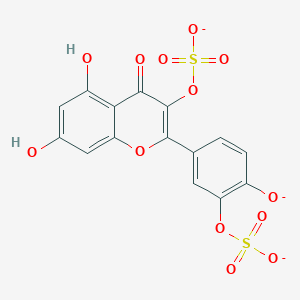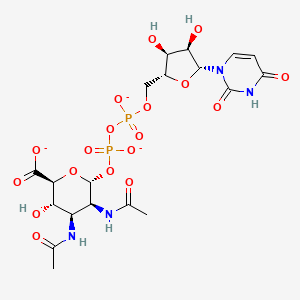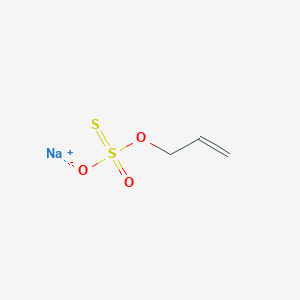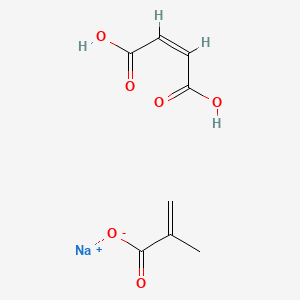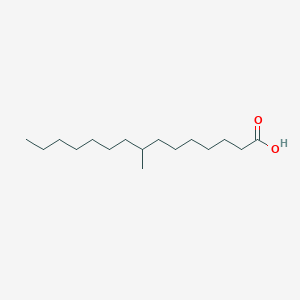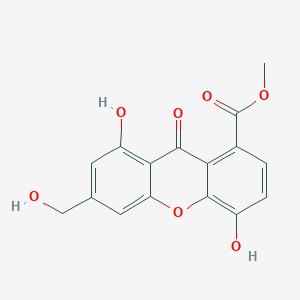
4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester is a member of xanthones.
Aplicaciones Científicas De Investigación
Chemical Characterization and Synthesis
4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester has been characterized in studies exploring the chemistry of microfungi and marine-derived fungi. In a study of Xylaria sp., a microfungus, it was synthesized and characterized alongside other related compounds using NMR, UV, IR, and MS data, indicating its relevance in fungal chemistry research (Healy et al., 2004). Similarly, research on the fungus Penicillium sp. led to the discovery of related xanthone derivatives, highlighting the compound's relevance in the study of natural products from marine sources (Liu et al., 2017).
Potential Applications in Material Science
A study focused on the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its related compounds used theoretical and experimental methods to propose an efficient synthesis method. This research emphasized the compound's potential application in protecting mild steel against corrosion in acidic media, suggesting its usefulness in material science and engineering (Arrousse et al., 2021).
Bioactivity and Therapeutic Potential
The compound's bioactive potential was explored in a study involving a marine fungus, Phomopsis sp. The research identified a new xanthone derivative structurally similar to 4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester and tested its cytotoxicity against HEp-2 and HepG2 cells, suggesting its potential in medical and pharmacological research (Yang et al., 2013).
Propiedades
Nombre del producto |
4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester |
|---|---|
Fórmula molecular |
C16H12O7 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
methyl 4,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H12O7/c1-22-16(21)8-2-3-9(18)15-12(8)14(20)13-10(19)4-7(6-17)5-11(13)23-15/h2-5,17-19H,6H2,1H3 |
Clave InChI |
BFKWUALLEWQMII-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=C(C=C1)O)OC3=CC(=CC(=C3C2=O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






